2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4-7-5(9-8-4)6(2,3)10/h10H,1-3H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSNMUVZDZUQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of propylene oxide as the alkylating agent under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the epoxide ring of propylene oxide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-one.
Reduction: Formation of 2-(5-methyl-1,2-dihydro-1,2,4-triazol-3-yl)propan-2-ol.
Substitution: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-yl halides or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and oxadiazole moieties exhibit antimicrobial properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylate has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Activity Against | Reference |
|---|---|---|
| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-triazole | Staphylococcus aureus | |
| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-triazole | Bacillus subtilis |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Fungicidal Activity
The compound's structure suggests potential fungicidal properties. Trials conducted on crops indicated that formulations containing ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-triazole effectively reduced fungal infections in plants like wheat and rice.
Synthesis of Novel Polymers
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating triazole and oxadiazole units into polymer backbones can improve their resistance to degradation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives including ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl. The results showed that modifications to the side chains significantly affected antimicrobial activity.
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural researchers demonstrated the effectiveness of this compound in protecting crops from fungal pathogens. The trials highlighted a reduction in disease incidence by over 70% when applied at optimal concentrations.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazole ring’s substitution pattern and attached functional groups significantly influence molecular properties and bioactivity. Key analogs include:
*Calculated based on formula C₆H₁₁N₃O.
Key Observations :
- β-Hydroxy sulfide derivatives (e.g., compound 11e in ) exhibit enhanced antibacterial activity, likely due to improved membrane penetration from the sulfide group.
- Planarity vs.
- Propanol vs. ethanol: The longer carbon chain in propan-2-ol may increase lipophilicity compared to ethanol derivatives, affecting pharmacokinetics .
Biological Activity
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 141.17 g/mol. The compound features a triazole ring which is known for its biological significance in various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit enzymes such as CYP51, which is critical in the biosynthesis of sterols in fungi and humans. This inhibition can lead to antifungal and anticancer effects.
- Antioxidant Properties : Compounds containing triazole rings often exhibit antioxidant activity. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|
| HSET Inhibition | 27 | High | |
| Antioxidant Activity | Varies | Moderate | |
| Antifungal Activity | Not specified | Not specified |
Case Studies
Several studies have investigated the biological activity of triazole-containing compounds:
- High-throughput Screening for HSET Inhibitors : A study identified novel inhibitors with micromolar activity against HSET (KIFC1), a mitotic kinesin involved in cancer cell proliferation. The compound exhibited an IC50 value of 27 nM, indicating strong inhibitory potential on cancer cell lines characterized by centrosome amplification .
- Antioxidant Activity Evaluation : Various derivatives were evaluated for their antioxidant properties using DPPH radical scavenging assays. Compounds similar to this compound demonstrated significant radical scavenging abilities, highlighting their potential as therapeutic agents against oxidative stress .
- Antifungal Studies : Although specific data on antifungal activity was not available for this compound directly, related triazole compounds have shown promising results against fungal infections by inhibiting ergosterol synthesis through CYP51 inhibition .
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR in CD₃OD or DMSO-d₆ resolve triazole proton environments (e.g., δ 2.24 ppm for methyl groups) and confirm substitution patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen bonding and crystal packing can be analyzed to assess stability .
- LCMS/HRMS : Validates molecular weight and purity (e.g., ESIMS m/z 393.2 for triazole derivatives) .
How does the substitution pattern on the triazole ring influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies indicate that substituents at the triazole 4-position (e.g., phenyl, naphthyl) enhance antibacterial activity by increasing hydrophobicity and target binding. For instance, 4-phenyl derivatives show MIC values of 2–8 µg/mL against S. aureus due to improved membrane penetration . Computational docking (e.g., AutoDock Vina) can predict interactions with bacterial tyrosine kinases .
What computational methods predict the compound’s pharmacokinetic properties or target interactions?
Advanced Research Question
Quantum chemistry-based QSPR models (e.g., CC-DPS) analyze solubility, logP, and bioavailability. Neural networks trained on triazole datasets predict metabolic stability, while molecular dynamics simulations assess binding affinity to targets like CYP450 enzymes .
What are the challenges in achieving high purity, and how can they be addressed?
Basic Research Question
Common impurities include unreacted thiols or epoxide byproducts. Solutions:
- Recrystallization : Ethanol or ethyl acetate effectively removes polar impurities .
- Column Chromatography : Silica gel with CHCl₃:MeOH (9:1) gradients resolves non-polar contaminants .
- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/ACN) achieve >95% purity .
Can co-crystallization strategies improve solubility or stability?
Advanced Research Question
Co-crystals with carboxylic acids (e.g., succinic acid) enhance aqueous solubility by forming hydrogen bonds with the triazole N-atoms. Screening via slurry crystallization in ethanol/water mixtures identifies stable co-formers .
How should stability studies be designed under varying storage conditions?
Basic Research Question
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .
How can contradictory data in biological assays be resolved?
Advanced Research Question
For inconsistent MIC values:
- Dose-Response Curves : Repeat assays with 8-point dilution series to confirm IC₅₀ trends .
- Metabolite Interference : LC-MS/MS identifies degradation products that may inhibit activity .
What strategies optimize derivatives for improved pharmacokinetics?
Advanced Research Question
- Prodrug Design : Esterification of the propan-2-ol group (e.g., acetyl derivatives) enhances oral bioavailability .
- PEGylation : Increases half-life by reducing renal clearance .
What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
